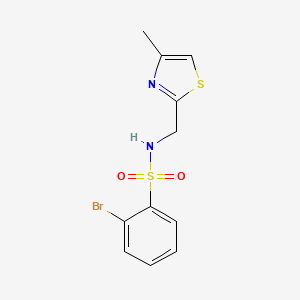

2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C11H11BrN2O2S2 |

|---|---|

Molecular Weight |

347.3 g/mol |

IUPAC Name |

2-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide |

InChI |

InChI=1S/C11H11BrN2O2S2/c1-8-7-17-11(14-8)6-13-18(15,16)10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3 |

InChI Key |

HCHYZHSSIKZFJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with 4-methylthiazole-2-methylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated and sulfonyl chloride reagents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the benzene ring serves as a primary site for nucleophilic substitution due to its electrophilic nature. Common reagents include sodium hydroxide, which facilitates substitution under basic conditions.

Mechanism : The bromine atom undergoes substitution via an aromatic nucleophilic mechanism, facilitated by the electron-withdrawing sulfonamide group. This enhances the electrophilicity of the benzene ring, enabling attack by nucleophiles .

Oxidation Reactions

The sulfonamide group and thiazole ring are susceptible to oxidation. Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent, though specific oxidation products are not explicitly detailed in available literature.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation | H₂O₂, acidic/basic conditions | Oxidized derivatives |

Mechanism : Oxidation likely targets the sulfonamide group or the thiazole ring, though further structural analysis is required to confirm specific transformations.

Hydrolysis Reactions

Sulfonamides are prone to hydrolysis under acidic or basic conditions, forming sulfonic acids. While not explicitly demonstrated for this compound, analogous sulfonamides undergo hydrolysis via:

This pathway is relevant for understanding metabolic stability or degradation in biological systems .

Nucleophilic Substitution

The sulfonamide group activates the benzene ring, making the bromine atom susceptible to nucleophilic attack. The reaction proceeds via a concerted mechanism, with the nucleophile replacing the bromide ion.

Oxidation

The thiazole ring and sulfonamide group are potential sites for oxidation. Hydrogen peroxide may abstract hydrogen atoms or interact with sulfur centers, leading to oxidized derivatives.

Key Observations

-

Versatility in Substitution : The compound’s bromine atom allows for diverse substitution products, enabling structural modifications for medicinal chemistry applications.

-

Reactivity of Functional Groups : The sulfonamide group enhances the reactivity of the benzene ring, while the thiazole ring contributes to biological activity and further reactivity .

-

Potential Applications : These reactions highlight the compound’s utility in synthesizing derivatives with tailored properties for drug design or material science.

Scientific Research Applications

2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide has been investigated for its potential antibacterial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antibacterial agent.

Mechanism of Action

The antibacterial activity of 2-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide is believed to be due to its ability to interfere with bacterial cell wall synthesis. The sulfonamide group mimics para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in the disruption of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Key Observations :

- Heterocycle : Thiazole (with sulfur) vs. oxazole (with oxygen) alters electronic properties. Thiazoles often exhibit stronger hydrogen-bonding capacity, which may enhance target binding .

- Synthesis : Alkylation of the sulfonamide nitrogen is a common step, but the target compound likely requires a specialized alkylating agent (e.g., 2-chloromethyl-4-methylthiazole).

Antifungal Activity

While direct data for the target compound are absent, structurally related N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides () showed potent antifungal activity against Candida albicans (MIC ≤6.2–25 µg/mL). The absence of a methyl group on the phthalazinone ring enhanced activity, suggesting that substituent positioning on heterocycles critically influences efficacy . For the target compound, the 4-methylthiazole group may balance lipophilicity and membrane penetration, though this requires experimental validation.

Enzyme Inhibition Potential

4-(2-Methyloxazol-4-yl)benzenesulfonamide () was evaluated for MAO inhibition, highlighting sulfonamides’ versatility in targeting enzymes. The target compound’s thiazole moiety could similarly interact with enzyme active sites, but its bromine atom may sterically hinder binding compared to smaller substituents .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : The bromine atom on the benzene ring in the target compound may enhance electrophilicity, improving interactions with nucleophilic residues in biological targets .

- Methyl Group on Thiazole : The 4-methyl group could increase lipophilicity, aiding cellular uptake, but may reduce solubility—a trade-off observed in analogs like compound 22 () .

- Nitrogen Substituents : Bulky groups (e.g., benzyl in compound 22) improve activity in some contexts but may reduce bioavailability compared to smaller substituents (e.g., methyl in compound 35) .

Q & A

Q. What synthetic strategies are effective for introducing the bromo and sulfonamide groups in 2-Bromo-N-((4-methylthiazol-2-yl)methyl)benzenesulfonamide?

- Methodological Answer : Bromination can be achieved using HBr as a catalyst with Br₂ in dichloromethane (DCM), as demonstrated in analogous sulfonamide syntheses. Reflux conditions (~5 hours) and controlled stoichiometry (e.g., 1.1 mmol substrate with 7.5 mmol Br₂) are critical to avoid over-bromination. For sulfonamide formation, nucleophilic substitution between a benzenesulfonyl chloride intermediate and a 4-methylthiazole-derived amine is typical. Post-reaction purification involves extraction with DCM, washing with NaHCO₃, and solvent evaporation under vacuum . Alternative bromination pathways using sodium sulfite/bicarbonate under aqueous conditions may also apply, depending on substrate solubility .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use to confirm substitution patterns (e.g., aromatic protons near bromine or sulfonamide groups). IR spectroscopy can validate sulfonamide S=O stretches (~1350–1150 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) ensures precise structural elucidation. The WinGX suite integrates these tools for small-molecule analysis, enabling hydrogen-bonding and packing diagram generation .

Q. How can researchers assess the biological activity of this sulfonamide in antimicrobial studies?

- Methodological Answer : Design dose-response assays (e.g., MIC determination) against Gram-positive/negative bacteria. Compare activity to structurally related sulfonamides (e.g., 5-chloro or 5-nitro analogues) to identify substituent effects. Use HPLC to verify compound purity (>95%) before testing, as impurities may skew results .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations inform the electronic properties and reactivity of this sulfonamide?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) to model the molecule’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites, aiding in understanding bromine’s electronic effects on sulfonamide reactivity. Validate computational results against experimental spectral data (e.g., NMR chemical shifts) .

Q. What strategies resolve discrepancies between observed and predicted biological activity in sulfonamide derivatives?

- Methodological Answer :

- Purity Check : Use HPLC-MS to rule out degradation products or unreacted intermediates.

- Structural Confirmation : Re-examine SCXRD data for unexpected conformations or tautomerism.

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., dihydropteroate synthase). Compare results with analogues to identify steric/electronic mismatches .

Q. What challenges arise in crystallizing this compound, and how can software tools mitigate them?

- Methodological Answer :

- Challenges : Bulky substituents (e.g., 4-methylthiazole) may hinder crystal packing. Bromine’s heavy-atom effect complicates data collection due to absorption.

- Solutions : Use SHELXD for phase problem resolution in low-resolution datasets. SHELXPRO can refine twinned crystals or high-displacement parameters. For visualization, ORTEP-3 clarifies thermal ellipsoids and intermolecular interactions .

Q. How do substituent variations (e.g., Br vs. Cl) on the benzene ring influence the compound’s stability and bioactivity?

- Methodological Answer : Synthesize halogen-substituted analogues (e.g., 2-chloro derivatives) and compare:

- Thermal Stability : DSC/TGA to assess decomposition points.

- Bioactivity : MIC assays to evaluate halogen-specific interactions with bacterial targets.

- Structural Analysis : SCXRD to detect halogen bonding differences. For example, bromine’s larger van der Waals radius may enhance hydrophobic interactions in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.